4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid
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Overview
Description
4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H10ClNO5. It is known for its versatile applications in various fields of research and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid typically involves the reaction of 4-chloro-2-nitrophenol with benzyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid include:
- 4-[(4-Bromo-2-nitrophenoxy)methyl]benzoic acid
- 4-[(4-Fluoro-2-nitrophenoxy)methyl]benzoic acid
- 4-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. The presence of the chloro and nitro groups allows for a diverse range of chemical modifications and applications .
Properties
IUPAC Name |
4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-11-5-6-13(12(7-11)16(19)20)21-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUCJKGNGZHZDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242065 |
Source
|
Record name | 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-78-4 |
Source
|
Record name | 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438219-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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